molecular formula C7H6ClF3N2 B14769499 (R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine

(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine

Cat. No.: B14769499
M. Wt: 210.58 g/mol
InChI Key: WEZUHRTZHOSAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoroethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Formation of Intermediate: The 3-chloropyridine is reacted with a suitable trifluoroethylating agent under controlled conditions to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chiral resolution techniques and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is explored for its insecticidal and fungicidal properties.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine: The enantiomer of the compound with different chiral properties.

    3-Chloropyridine: The parent compound without the trifluoroethanamine group.

    2,2,2-Trifluoroethylamine: A simpler compound with the trifluoroethanamine group but lacking the pyridine ring.

Uniqueness

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine is unique due to its specific chiral configuration and the presence of both the pyridine ring and trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2

InChI Key

WEZUHRTZHOSAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

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